molecular formula C17H16O2 B3021355 Ethyl Stilbene-4-carboxylate CAS No. 109463-48-1

Ethyl Stilbene-4-carboxylate

Cat. No.: B3021355
CAS No.: 109463-48-1
M. Wt: 252.31 g/mol
InChI Key: RBQGAPDZGPQIDL-CMDGGOBGSA-N
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Description

Ethyl Stilbene-4-carboxylate is a synthetic organic compound with the molecular formula C17H16O2. It is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbenes and their derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Stilbene-4-carboxylate can be synthesized through several methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions involve the formation of double bonds (olefins) and are known for their high selectivity and yield . For instance, the Wittig reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde to form the desired stilbene derivative. The Horner-Wadsworth-Emmons reaction, on the other hand, uses phosphonate esters and provides high E-selectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free conditions and efficient catalysts can enhance the scalability and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl Stilbene-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, methoxylated, and other substituted stilbene derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl Stilbene-4-carboxylate involves its interaction with various molecular targets and pathways. Stilbenes, including this compound, are known to exhibit their effects through multiple mechanisms, such as:

Properties

IUPAC Name

ethyl 4-[(E)-2-phenylethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQGAPDZGPQIDL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152-30-3
Record name NSC18743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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